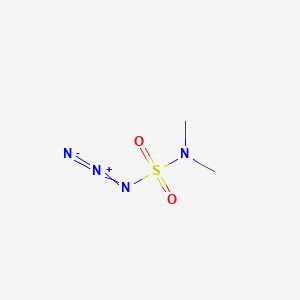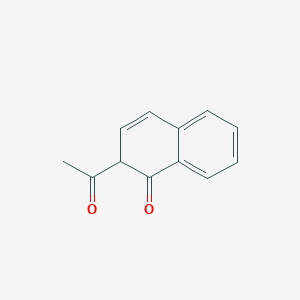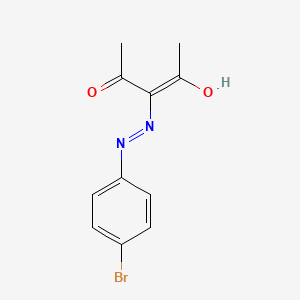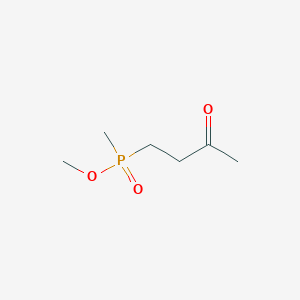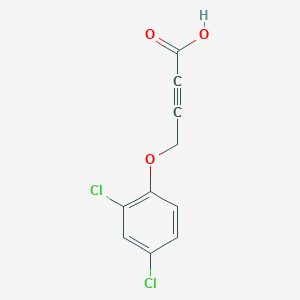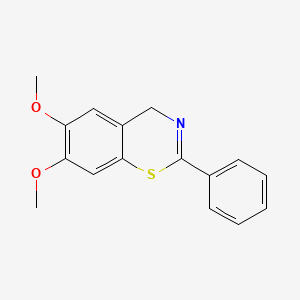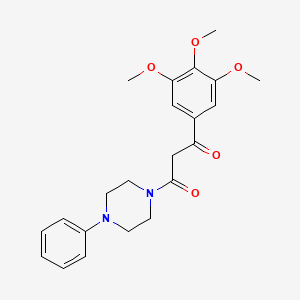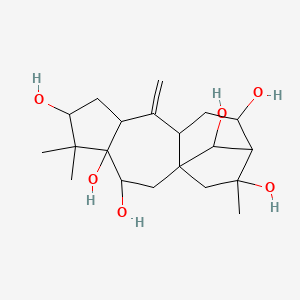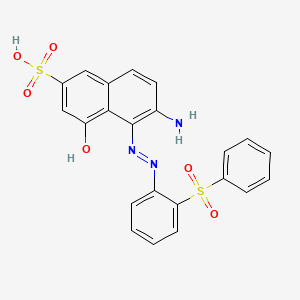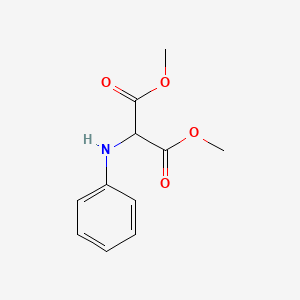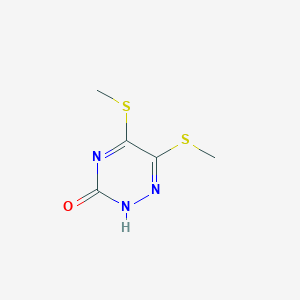
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is an organic compound characterized by the presence of two methylsulfanyl groups attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazine with methylsulfanyl reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5,6-Dimethylbenzimidazole: Another compound with similar structural features but different functional groups.
5,6-Bis(4-methoxyphenyl)pyridin-2-amine: A compound with similar triazine ring but different substituents.
Uniqueness
5,6-Bis(methylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of methylsulfanyl groups, which impart distinct chemical reactivity and properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
31697-22-0 |
|---|---|
分子式 |
C5H7N3OS2 |
分子量 |
189.3 g/mol |
IUPAC名 |
5,6-bis(methylsulfanyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-10-3-4(11-2)7-8-5(9)6-3/h1-2H3,(H,6,8,9) |
InChIキー |
LLRWVMAZBKUTER-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=O)NN=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


